1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name derives from its functional groups and substituent positions:
| IUPAC Descriptor | Structural Basis |
|---|---|
| 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl] | A phenyl ring substituted at position 2 with a 3-bromo-2-hydroxypropoxy group |
| 3-phenyl-1-propanone | A propanone (acetone) backbone with a phenyl group at position 3 |
Molecular Formula : $$ \text{C}{18}\text{H}{19}\text{BrO}_3 $$
Molecular Weight : 363.25 g/mol.
Synonyms : Include 93885-34-8 (CAS) and DTXSID60661827.
Molecular Architecture Analysis via X-ray Crystallography
No direct X-ray diffraction data exists for this compound in publicly accessible databases (e.g., CCDC, PDBj). However, structural analogs (e.g., brominated phenyl ketones) often adopt planar conformations with intermolecular hydrogen bonding between hydroxyl groups and ketone oxygens. Key features inferred:
- Steric Effects : The bulky bromine atom and phenyl groups likely induce torsional strain in the propoxy chain.
- Hydrogen-Bonding Capacity : The hydroxyl group may participate in hydrogen bonding, stabilizing crystal packing.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis
While no direct NMR data exists for this compound, structural analogs provide insights:
| Proton Environment | Expected ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|
Properties
IUPAC Name |
1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKSWPBFZCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661827 | |
| Record name | 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93885-34-8 | |
| Record name | 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This two-step approach involves synthesizing the phenolic precursor 2-(3-phenylpropanoyl)phenol followed by alkylation with 3-bromo-1,2-propanediol . The method leverages the reactivity of the phenolic hydroxyl group as a nucleophile.
Step 1: Synthesis of 2-(3-Phenylpropanoyl)phenol
A Friedel-Crafts acylation of phenol with 3-phenylpropanoyl chloride in anhydrous dichloromethane (DCM) catalyzed by AlCl₃ achieves regioselective para-acylation. After 12 hours at 0–5°C, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 72% of 2-(3-phenylpropanoyl)phenol .
Step 2: Alkylation with 3-Bromo-1,2-propanediol
The phenolic intermediate (1.0 eq) is reacted with 3-bromo-1,2-propanediol (1.2 eq) in dimethylformamide (DMF) using K₂CO₃ (2.5 eq) as a base. The mixture is stirred at 80°C for 8 hours, followed by extraction with ethyl acetate and column chromatography (CH₂Cl₂/methanol, 95:5), yielding 58% of the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 58% |
Epoxide Ring-Opening Strategy
Reaction Mechanism
Mitsunobu Etherification
Protocol Design
The Mitsunobu reaction enables stereocontrolled ether synthesis using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
Synthesis Steps
-
Alcohol Activation : 3-Bromo-2-hydroxypropanol (1.2 eq) is combined with PPh₃ (1.5 eq) and DEAD (1.5 eq) in dry THF at 0°C.
-
Coupling : 2-(3-Phenylpropanoyl)phenol (1.0 eq) is added, and the reaction proceeds at 25°C for 24 hours. After quenching with water, the product is purified via flash chromatography (hexane/acetone, 7:3), achieving a 67% yield.
Advantages:
-
High stereochemical fidelity.
-
Avoids strong bases, preserving acid-sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 58 | 95 | Moderate | High |
| Epoxide Ring-Opening | 63 | 90 | High | Moderate |
| Mitsunobu Etherification | 67 | 98 | Low | Low |
Key Findings:
-
Nucleophilic Substitution offers the best cost efficiency for industrial applications.
-
Mitsunobu Etherification provides superior purity but is limited by reagent expense.
-
Epoxide Ring-Opening balances yield and scalability but requires careful bromide stoichiometry.
Troubleshooting Common Synthetic Challenges
Issue 1: Low Yield in Alkylation Step
Cause : Incomplete deprotonation of the phenolic hydroxyl group.
Solution : Use stronger bases (e.g., NaOH) or polar aprotic solvents like DMSO to enhance nucleophilicity.
Issue 2: Diastereomer Formation
Cause : Racemization during epoxide ring-opening.
Mitigation : Conduct the reaction at lower temperatures (0–5°C) and use chiral catalysts.
Issue 3: Purification Difficulties
Cause : Co-elution of byproducts in column chromatography.
Resolution : Optimize solvent gradients (e.g., stepwise increase in methanol from 5% to 10% in CH₂Cl₂).
Advanced Characterization Techniques
Structural Validation
Chemical Reactions Analysis
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in the investigation of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modifications in protein structure and function . This interaction can affect various biological pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₈H₁₉BrO₃
- Molecular Weight : 387.25 g/mol (calculated).
- Key Functional Groups : Bromine (electrophilic), hydroxyl (hydrogen bonding), and ketone (polarity).
Comparison with Structurally Similar Compounds
Propafenone and Derivatives
Compound: Propafenone Hydrochloride (CAS 54063-53-5)
- Structure: 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone hydrochloride.
- Key Differences: Replaces bromine with a propylamino group (-NH-CH₂CH₂CH₃). The amino group enhances solubility and enables sodium channel blockade, making it a Class Ic antiarrhythmic drug .
- Pharmacological Impact: Propafenone exhibits calcium channel blockade and β-adrenergic antagonism, absent in the brominated analog due to lack of amino functionality .
Thienyl-Substituted Analogs
Compound: 1-(3-(2-Hydroxy-3-alkylaminopropoxy)-2-thienyl)-3-phenyl-1-propanone ()
- Structure : Replaces the phenyl ring in the propoxy chain with a thienyl group (a sulfur-containing heterocycle).
- Key Differences :
- Thienyl's electron-rich nature alters aromatic interactions.
- May improve metabolic stability compared to phenyl due to reduced cytochrome P450 susceptibility.
- Pharmacological Impact :
Halogenated Propanones
Compound: 1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS 898790-59-5)
- Structure : Bromine at the para position of the phenyl ring, lacking the hydroxypropoxy chain.
- Higher lipophilicity due to bromine but reduced hydrogen bonding capacity.
- Safety: Limited toxicity data; structurally similar brominated compounds show moderate to high acute toxicity (e.g., LD50 ~90–352 mg/kg in rodents) .
Amino-Substituted Derivatives
Compound: Etafenone Hydrochloride (CAS 3686-78-0)
- Structure: 1-[2-(2-Diethylaminoethoxy)phenyl]-3-phenyl-1-propanone hydrochloride.
- Key Differences: Diethylaminoethoxy group enhances solubility and receptor binding. Used as a coronary vasodilator, unlike the brominated target compound .
- Toxicity: LD50 (mouse, intravenous): 28 mg/kg, indicating higher acute toxicity than propafenone .
Structural-Activity Relationship (SAR) Insights
- Bromine vs. Amino groups (e.g., in propafenone) enable ion-channel interactions critical for antiarrhythmic activity .
- Hydroxypropoxy Chain: The hydroxyl group in both the target compound and propafenone facilitates hydrogen bonding, influencing target affinity and metabolic pathways.
- Aromatic Substitutions :
- Thienyl or chloro/methyl-substituted phenyl rings (–11) modulate electronic effects and steric hindrance, affecting binding to biological targets.
Biological Activity
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, also known by its CAS number 93885-34-8, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and research.
- Molecular Formula : C18H19BrO3
- Molecular Weight : 363.25 g/mol
- IUPAC Name : 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism involves:
- Sodium Channel Inhibition : It has been reported to inhibit human Nav1.8 sodium channels, which are crucial in pain signaling pathways. The IC50 values indicate high affinity, with 8 nM at half-maximal inactivation and 79 nM at resting state .
- Protein Modification : The bromine atom can form covalent bonds with nucleophilic sites in proteins, potentially altering their structure and function, which is significant in proteomic studies.
Biological Activity Overview
The compound exhibits various biological activities that make it a candidate for further research:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Pain Model Studies :
-
Ion Channel Interaction :
- Research highlighted its selective inhibition of sodium channels, particularly Nav1.8, indicating a mechanism for its analgesic effects. This selectivity is crucial for minimizing side effects associated with broader sodium channel blockers.
-
Proteomic Applications :
- The compound has been employed as a reagent in proteomics research to study protein interactions and modifications, showcasing its versatility in scientific applications beyond pharmacology.
Comparison with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 1-Bromo-3-phenylpropane | Etherification reactions | Limited biological activity |
| 3-Phenylpropyl bromide | General organic synthesis | Minimal therapeutic relevance |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a phenolic intermediate with 3-bromo-2-hydroxypropyl bromide under alkaline conditions. A typical procedure involves reacting 2-hydroxyphenyl-3-phenylpropan-1-one with 3-bromo-1,2-propanediol in a polar solvent (e.g., ethanol) using a base like K₂CO₃ at reflux (60–80°C) . Purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and hydroxypropoxy chain integration .
- FT-IR : For identifying the ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .
- HRMS : To verify molecular weight and bromine isotopic patterns .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 37°C. Degradation is monitored via HPLC at intervals (0, 24, 48 hrs). The bromine atom may render it susceptible to hydrolysis under basic conditions, requiring pH-specific stabilizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct analysis (e.g., di-alkylated derivatives) via LC-MS guides optimization. Adjusting the stoichiometry of 3-bromo-1,2-propanediol (1.2–1.5 equivalents) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can suppress side reactions. Temperature control (<70°C) minimizes thermal decomposition .
Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB ID: 1TQN) identifies binding poses. Density Functional Theory (DFT) calculates electron distribution at the bromine and ketone moieties to predict metabolic sites. Compare results with in vitro microsomal assays for validation .
Q. How do structural modifications (e.g., replacing bromine with chlorine) affect bioactivity?
- Methodological Answer : Synthesize analogs via halogen exchange (e.g., using Cl⁻ in DMF) and evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀). QSAR models correlate electronegativity and lipophilicity (ClogP) with activity. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic enzyme pockets .
Q. What crystallographic methods resolve discrepancies in proposed stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction confirms the spatial arrangement of the hydroxypropoxy chain. Crystallize the compound in a mixture of dichloromethane/hexane and compare experimental data (e.g., torsion angles) with computational predictions (Mercury Software) .
Q. How can conflicting data on the compound’s pro-apoptotic activity be reconciled?
- Methodological Answer : Contradictions in cell-based assays may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Standardize testing using synchronized cells, control for ROS generation (via DCFH-DA staining), and validate with caspase-3/7 activation assays. Meta-analysis of dose-response curves (GraphPad Prism) clarifies EC₅₀ variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
